5-Amino-2-fluorophenol hydrochloride
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Overview
Description
5-Amino-2-fluorophenol hydrochloride is a chemical compound with the molecular formula C6H6FNO·HCl. It is a derivative of phenol, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by fluorine and amino groups, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-fluorophenol hydrochloride typically involves the introduction of fluorine and amino groups onto a phenol ring. One common method is the nitration of 2-fluorophenol followed by reduction to introduce the amino group. The reaction conditions often involve the use of nitric acid for nitration and hydrogen gas with a suitable catalyst for reduction .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-fluorophenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding aniline derivatives.
Substitution: The fluorine atom can be substituted by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is often used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
5-Amino-2-fluorophenol hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-2-fluorophenol hydrochloride involves its interaction with specific molecular targets. The amino and fluorine groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This compound can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-fluorophenol
- 4-Fluoro-3-hydroxyaniline
- 2,4-Difluoroaniline
Comparison
Compared to similar compounds, 5-Amino-2-fluorophenol hydrochloride is unique due to the specific positioning of the amino and fluorine groups, which can influence its reactivity and interactions with other molecules. This unique structure can result in different chemical and biological properties, making it valuable for specific applications .
Properties
IUPAC Name |
5-amino-2-fluorophenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO.ClH/c7-5-2-1-4(8)3-6(5)9;/h1-3,9H,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDSGVSKDZKNDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)O)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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